N-[(2-{2-nitrobenzoyl}hydrazino)carbothioyl]benzamide
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Overview
Description
N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is an organic compound with the molecular formula C15H12N4O4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide typically involves the reaction of 2-nitrobenzoyl chloride with hydrazinecarbothioamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, organic solvents like dichloromethane.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Condensation: Formation of hydrazones and thiosemicarbazones.
Scientific Research Applications
N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid with applications in pharmaceuticals and organic synthesis.
N-Benzoyl-N’-2-nitro-4-methoxyphenylthiourea: A related compound with similar structural features and coordination chemistry properties.
Uniqueness
N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes with transition metals and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C15H12N4O4S |
---|---|
Molecular Weight |
344.3g/mol |
IUPAC Name |
N-[[(2-nitrobenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H12N4O4S/c20-13(10-6-2-1-3-7-10)16-15(24)18-17-14(21)11-8-4-5-9-12(11)19(22)23/h1-9H,(H,17,21)(H2,16,18,20,24) |
InChI Key |
XLBIHCODXKBIDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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